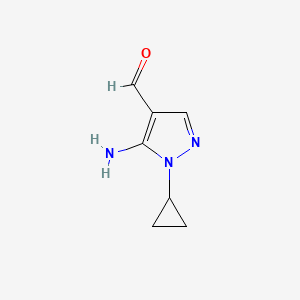

5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde

描述

属性

IUPAC Name |

5-amino-1-cyclopropylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7-5(4-11)3-9-10(7)6-1-2-6/h3-4,6H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZXZDLQLCPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)C=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-amino-1-cyclopropyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Applications

Anticancer Research

Recent studies indicate that derivatives of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde exhibit promising anticancer properties. For instance, the compound has been utilized as a scaffold for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which have shown selective inhibition against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Analgesic and Anti-inflammatory Drugs

The compound serves as a key intermediate in the development of analgesics and anti-inflammatory medications. Its structural modifications allow for enhanced efficacy and reduced side effects, making it a valuable asset in drug formulation .

Antitubercular Activity

Research has demonstrated that derivatives of this compound possess antitubercular activity. For example, specific modifications have led to compounds that show significant inhibition against Mycobacterium tuberculosis .

Agricultural Chemistry

Agrochemical Formulations

this compound is employed in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides. This application is crucial for improving crop yields and ensuring sustainable agricultural practices .

Material Science

Development of Novel Materials

The compound's unique chemical properties are being explored in the development of new materials, particularly polymers and coatings. These materials exhibit increased durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Research

Reagent in Biochemical Assays

In biochemical research, this compound acts as a valuable reagent for studying enzyme activities and metabolic pathways. Its ability to selectively interact with biological molecules makes it a useful tool in understanding complex biochemical processes .

Case Studies

作用机制

The mechanism of action of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule .

相似化合物的比较

Structural Features

The structural uniqueness of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde lies in its combination of a cyclopropyl ring, amino group, and aldehyde functionality. Comparisons with analogous pyrazole derivatives highlight key differences:

Key Observations :

- The cyclopropyl group in the target compound differentiates it from phenyl-substituted analogs (e.g., compounds), reducing aromaticity but increasing strain-induced reactivity .

Physical and Chemical Properties

- Solubility : The aldehyde group in the target compound confers moderate polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to carboximidamide derivatives, which may exhibit lower solubility due to aromatic substituents .

- Reactivity : The strained cyclopropane ring in the target compound may undergo ring-opening reactions under acidic or thermal conditions, a feature absent in phenyl-substituted analogs .

- Stability : Methyl groups in the compound (e.g., 1,3-dimethyl substitution) could improve steric protection of the aldehyde group, reducing susceptibility to oxidation compared to the target compound .

生物活性

5-Amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS No. 2137628-45-4) is a pyrazole derivative characterized by its unique cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases.

This compound has the molecular formula and features an aldehyde functional group, which is reactive and can participate in various chemical reactions, including oxidation and reduction. Its structure allows for diverse modifications, which can enhance its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The aldehyde group may facilitate binding to nucleophilic sites on target proteins, potentially modulating their activity.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. For instance, derivatives have shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers:

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 10h | FGFR1 | 46 | NCI-H520 |

| 10h | FGFR2 | 41 | SNU-16 |

| 10h | FGFR3 | 99 | KATO III |

This data suggests that modifications to the pyrazole core can lead to enhanced selectivity and potency against cancer cell lines, making it a valuable scaffold for drug development .

Anti-inflammatory and Antimicrobial Properties

Beyond anticancer effects, pyrazole derivatives have been studied for their anti-inflammatory and antimicrobial activities. For example, compounds similar to this compound have demonstrated significant inhibition of nitric oxide production in inflammatory models, indicating potential use in treating inflammatory diseases . Additionally, certain derivatives have shown effectiveness against bacterial strains, suggesting their utility as antimicrobial agents.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Antitumor Activity : A study evaluated a series of pyrazoles for their ability to inhibit BRAF(V600E) mutations associated with melanoma. Compounds exhibited IC50 values ranging from low nanomolar concentrations, indicating strong inhibitory effects .

- Inflammation Models : In vitro assays demonstrated that specific pyrazole compounds could significantly reduce TNF-α levels in macrophage cultures stimulated with lipopolysaccharides (LPS), showcasing their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrazole ring can lead to significant changes in potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to target proteins |

| Aldehyde Group | Facilitates nucleophilic attack by targets |

| Substituents at Position 3 or 5 | Alter pharmacokinetic properties |

This table illustrates how structural changes can influence the compound's efficacy and safety profile.

常见问题

Q. What are the optimal synthetic routes for 5-amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via:

- Vilsmeier-Haack reaction : React 5-amino-1H-pyrazole derivatives with a cyclopropane-containing reagent (e.g., cyclopropylamine) under acidic conditions. This method is effective for introducing the aldehyde group at the 4-position and cyclopropyl group at the 1-position .

- Selective nitrosation : Sodium nitrite (NaNO₂) in acetic acid can selectively functionalize the amino group at the 5-position, followed by cyclopropane introduction via alkylation .

- Cyclocondensation : Use cyclopropyl hydrazine with β-ketoaldehydes to form the pyrazole core, followed by oxidation to yield the carbaldehyde group .

Q. What purification and characterization techniques are recommended for this compound?

- Purification : Column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR spectroscopy : Confirm regiochemistry (e.g., cyclopropyl proton splitting patterns at δ 1.0–1.5 ppm and aldehyde proton at δ 9.8–10.2 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation .

- Mass spectrometry : Validate molecular weight (expected [M+H]⁺: 180.1 g/mol) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the pyrazole ring?

- Directing groups : Use electron-withdrawing groups (e.g., nitro or carbonyl) at specific positions to control substitution patterns. For example, the amino group at the 5-position directs electrophilic attacks to the 4-position .

- Computational modeling : Density Functional Theory (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR stretches)?

- Hybrid experimental-theoretical approaches : Compare experimental IR/NMR data with simulated spectra from Gaussian09 or ORCA software. For example, aldehyde C=O stretches (~1700 cm⁻¹) can be validated via DFT .

- Dynamic effects : Consider tautomerism or solvent interactions (e.g., DMSO-d₆ may shift aldehyde proton signals) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological applications?

- Derivatization : Synthesize analogs with modified cyclopropyl groups (e.g., fluorinated or bulky substituents) and test for activity changes. For instance, replacing cyclopropyl with 4-fluorophenyl in related pyrazoles enhanced anti-inflammatory activity .

- In vitro assays : Use enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or antioxidant assays (DPPH radical scavenging) to correlate substituents with bioactivity .

Q. How can computational tools enhance the design of pyrazole-based derivatives?

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2 or kinases) using AutoDock Vina. For example, pyrazole-carbaldehyde derivatives showed strong binding affinity to COX-2’s active site in docking studies .

- ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., logP < 3 for oral bioavailability) .

Data Contradiction and Validation

Q. How to validate conflicting reports on the compound’s stability under acidic/basic conditions?

Q. What methodologies resolve discrepancies in biological activity across studies?

- Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., cell line selection). For example, IC₅₀ values for antioxidant activity varied between 10–50 µM depending on the radical source .

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., J. Med. Chem. or Bioorg. Chem.) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。